molecular formula C19H17ClN2O5S B2471556 3-(4-((4-Chlorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide CAS No. 941901-23-1

3-(4-((4-Chlorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide

Cat. No.: B2471556
CAS No.: 941901-23-1
M. Wt: 420.86
InChI Key: ZJZVASIPPRFJFK-UHFFFAOYSA-N
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Description

3-(4-((4-Chlorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring system, along with the sulfonyl and carboxamide functional groups, contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-(4-((4-Chlorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of a base and a suitable solvent at temperatures ranging from 30°C to 100°C . The reaction conditions, including the choice of solvent and base, can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

3-(4-((4-Chlorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Similar compounds to 3-(4-((4-Chlorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide include other benzofuran derivatives and sulfonyl-containing compounds. These compounds share some structural similarities but may differ in their biological activities and chemical properties. For example:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZVASIPPRFJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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